molecular formula C5H14N2O2+2 B1229794 Ornithinium(2+)

Ornithinium(2+)

Cat. No. B1229794
M. Wt: 134.18 g/mol
InChI Key: AHLPHDHHMVZTML-UHFFFAOYSA-P
Attention: For research use only. Not for human or veterinary use.
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Description

Ornithinium(2+) is an alpha-amino-acid cation. It is a conjugate acid of an ornithinium(1+).

Scientific Research Applications

  • Biochemical Studies : Ornithinium is involved in enzymatic reactions, as seen in the research with Escherichia coli involving acetylornithinase, an enzyme catalyzing reactions with ornithine (Vogel & Bonner, 1956).

  • Molecular Structure Analysis : Studies have revealed insights into the molecular structure of ornithinium compounds, such as L-ornithinium α-ketoglutarate, elucidating their crystal structure and bonding properties (Allouchi et al., 2014).

  • Agricultural Research : Ornithine, and by extension ornithinium, plays a significant role in plant physiology. For instance, L-ornithine application has been shown to improve drought tolerance in sugar beet plants (Hussein et al., 2019).

  • Material Science : L-ornithinium dipicrate has been synthesized and studied for its properties, such as thermal stability and optical absorption, showing potential applications in material science (Balaprabhakaran et al., 2015).

  • Food Science and Aroma : Ornithine, related to ornithinium, is a precursor to key compounds in fragrant rice aroma. Its application in rice production has been studied to improve yield, quality, and aroma (Luo et al., 2020).

  • Metabolic Diseases : Although not directly related to ornithinium, ornithine's role in various metabolic diseases provides a context for the importance of related compounds. Ornithine is involved in conditions like hyperammonemia and certain types of cancer (Sivashanmugam et al., 2017).

  • Microbial Fermentation : The production of L-ornithine, a related compound, through microbial fermentation using Corynebacterium glutamicum has been explored, showing potential for industrial applications (Kim et al., 2015).

properties

Product Name

Ornithinium(2+)

Molecular Formula

C5H14N2O2+2

Molecular Weight

134.18 g/mol

IUPAC Name

(4-azaniumyl-1-carboxybutyl)azanium

InChI

InChI=1S/C5H12N2O2/c6-3-1-2-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/p+2

InChI Key

AHLPHDHHMVZTML-UHFFFAOYSA-P

SMILES

C(CC(C(=O)O)[NH3+])C[NH3+]

Canonical SMILES

C(CC(C(=O)O)[NH3+])C[NH3+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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